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Technical Support Center: Autofluorescence
Interference
Welcome to the technical support center for addressing autofluorescence interference in cell-

based assays. This resource provides troubleshooting guidance and answers to frequently

asked questions to help you identify, manage, and mitigate autofluorescence in your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by

light, which is not attributable to any specific fluorescent labeling.[1][2] This intrinsic

fluorescence can be a significant issue in cell-based assays as it creates background noise

that can obscure the signal from the fluorescent probes you are using, leading to reduced

sensitivity and potentially false-positive results.[3][4] Distinguishing this background noise from

the specific signal is a common challenge in techniques like immunocytochemistry (ICC),

immunohistochemistry (IHC), and flow cytometry.[1]

Q2: What are the common sources of autofluorescence
in my samples?
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Autofluorescence originates from various endogenous molecules within cells and tissues, as

well as from external sources introduced during sample preparation.

Endogenous Sources:
Metabolic Cofactors: Molecules like nicotinamide adenine dinucleotide (NADH) and riboflavin

are major contributors to autofluorescence, typically exciting in the UV to blue range (355-

488 nm) and emitting in the blue to green spectrum (350-550 nm).[1][3][5]

Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are

also inherently fluorescent.[1][3][6]

Cellular Organelles: Mitochondria and lysosomes can contribute to the overall

autofluorescence of a cell.[3]

Pigments: Lipofuscin, a granular pigment that accumulates with age, and heme groups in red

blood cells are known to autofluoresce across a broad spectrum.[1][7]

Exogenous and Process-Induced Sources:
Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and

glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[1][8][9]

Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde.[8]

Culture Media: Phenol red, a common pH indicator in cell culture media, and components of

fetal bovine serum (FBS) can be significant sources of background fluorescence.[1][10]

Lab Consumables: Plastic from culture flasks and microplates can also exhibit

autofluorescence.[9]

Heat and Dehydration: Processing steps that involve heat can increase autofluorescence,

particularly in the red spectrum.[7][8][11]

Q3: How can I check if autofluorescence is affecting my
experiment?
The most straightforward method to assess the level of autofluorescence is to prepare an

unstained control sample.[1][12] This control should undergo all the same processing steps as
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your experimental samples, including fixation and permeabilization, but without the addition of

any fluorescent labels.[1] By imaging this unstained sample using the same settings as your

stained samples, you can visualize the extent and localization of the background

autofluorescence.[7][8]

Troubleshooting Guide
Issue 1: High background fluorescence is obscuring my
signal.
High background can be tackled through several approaches, from optimizing your

experimental setup to applying specific treatments to your samples.

Solution 1.1: Optimize Experimental Parameters
Fluorophore Selection: Choose fluorophores that are spectrally distinct from the

autofluorescence in your sample. Since most autofluorescence occurs in the blue and green

regions of the spectrum, selecting dyes that emit in the red or far-red wavelengths (above

600 nm) can significantly improve your signal-to-noise ratio.[1][3][7] Brighter fluorophores like

phycoerythrin (PE) or allophycocyanin (APC) can also help overcome the background signal.

[12]

Culture Media and Reagents: For live-cell imaging, consider using phenol red-free media.[1]

[10] Reducing the concentration of Fetal Bovine Serum (FBS) or substituting it with Bovine

Serum Albumin (BSA) can also lower background fluorescence.[12]

Fixation Method: If possible, use organic solvents like ice-cold methanol or ethanol for

fixation instead of aldehyde-based fixatives.[1][12] If aldehydes must be used, keep the

fixation time to a minimum.[1][7][11]

Solution 1.2: Quench or Reduce Autofluorescence
Several chemical treatments can be applied to reduce autofluorescence from various sources.

Sodium Borohydride (NaBH₄): This reducing agent is effective at diminishing

autofluorescence induced by aldehyde fixatives.[1][2]
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Sudan Black B: This dye is particularly useful for quenching autofluorescence caused by

lipofuscin.[7]

Trypan Blue: This quenching agent can be used to reduce intracellular autofluorescence and

is helpful for resolving dim signals.[5][13]

Commercial Reagents: Several commercially available kits, such as TrueVIEW®, are

designed to quench autofluorescence from multiple sources.[7]

Solution 1.3: Post-Acquisition Correction
Spectral Unmixing: Advanced microscopy and flow cytometry systems can distinguish the

spectral signature of your fluorophore from the broader spectrum of autofluorescence and

computationally subtract the background.[4][14]

Background Subtraction: In image analysis software, you can subtract the signal from an

unstained control image from your experimental image.[15]

Issue 2: My unstained control shows significant
fluorescence.
This confirms that autofluorescence is a major contributor to your background signal. The

following workflow can help you decide on the best mitigation strategy.
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Caption: Decision workflow for addressing autofluorescence.

Data Summary Tables
Table 1: Common Endogenous Autofluorescent Species
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Molecule
Excitation Range
(nm)

Emission Range
(nm)

Common Location

NAD(P)H 355 - 488 350 - 550
Cytoplasm,

Mitochondria

Flavins (FAD) 380 - 490 520 - 560 Mitochondria

Collagen 270 - 450 300 - 450 Extracellular Matrix

Lipofuscin Broad
Broad (often yellow-

green)
Lysosomes

Heme Groups Broad Broad Red Blood Cells

Data compiled from

multiple sources.[1][3]

[6][7]

Table 2: Comparison of Autofluorescence Mitigation Strategies
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Strategy Principle Advantages Disadvantages Best For

Far-Red

Fluorophores

Avoids the

spectral range of

most

autofluorescence

.

Simple, non-

invasive.

Requires

appropriate filters

and detectors.

Most

applications,

especially with

high

green/yellow

background.

Methanol/Ethano

l Fixation

Avoids aldehyde-

induced

fluorescence.

Reduces a major

source of

process-induced

autofluorescence

.

May not be

suitable for all

antigens.

Cell surface

markers.

Sudan Black B

Quenches

fluorescence

from lipophilic

molecules.

Effective for

lipofuscin-rich

tissues (e.g.,

brain, heart).

Can introduce its

own background

if not washed

properly.

Aged tissues,

neuronal

samples.

Sodium

Borohydride

Reduces

aldehyde groups

to non-

fluorescent

alcohols.

Specifically

targets aldehyde-

fixative induced

autofluorescence

.

Can have mixed

results; requires

careful

optimization.

Formalin or

glutaraldehyde-

fixed samples.

Spectral

Unmixing

Computationally

separates

overlapping

emission

spectra.

Powerful; can

remove

autofluorescence

without chemical

treatment.

Requires

specialized

equipment and

software.

Complex

samples with

multiple

fluorophores and

high

autofluorescence

.

Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is intended for use on fixed cells or tissue sections to reduce autofluorescence

from lipofuscin.
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Workflow Diagram:

Start:
Fixed & Permeabilized Sample

1. Hydrate in PBS

2. Incubate in 0.1% Sudan Black B
in 70% Ethanol (10-20 min)

3. Wash with 70% Ethanol (2x)

4. Wash with PBS (3x)

5. Proceed with
Immunostaining Protocol

End

Click to download full resolution via product page

Caption: Workflow for Sudan Black B quenching.

Methodology:

Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30

minutes and filter through a 0.2 µm filter to remove any undissolved particles.
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Sample Hydration: After fixation and permeabilization, wash your samples (cells on

coverslips or tissue sections on slides) with Phosphate Buffered Saline (PBS).

Incubation: Incubate the samples in the filtered Sudan Black B solution for 10-20 minutes at

room temperature in the dark.

Washing:

Briefly wash the samples twice with 70% ethanol to remove excess Sudan Black B.

Wash thoroughly three times with PBS to remove residual ethanol.

Staining: The samples are now ready for your standard immunofluorescence staining

protocol (blocking, primary and secondary antibody incubations).

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced
Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with paraformaldehyde

or glutaraldehyde.

Methodology:

Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold

PBS. Caution: NaBH₄ is a reducing agent and should be handled with care. Prepare the

solution immediately before use as it is not stable.

Sample Preparation: This treatment should be performed after fixation and before

permeabilization/blocking.

Incubation: Immerse the fixed samples in the freshly prepared NaBH₄ solution. Incubate for

10-15 minutes at room temperature. You may observe bubble formation, which is normal.

Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each)

to completely remove the Sodium Borohydride.

Staining: Proceed with your standard permeabilization and immunostaining protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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